Acetamidine Hydrobromide

Catalog No.
S6632834
CAS No.
1040352-82-6
M.F
C2H7BrN2
M. Wt
138.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamidine Hydrobromide

CAS Number

1040352-82-6

Product Name

Acetamidine Hydrobromide

IUPAC Name

ethanimidamide;hydrobromide

Molecular Formula

C2H7BrN2

Molecular Weight

138.99 g/mol

InChI

InChI=1S/C2H6N2.BrH/c1-2(3)4;/h1H3,(H3,3,4);1H

InChI Key

CWJKVUQGXKYWTR-UHFFFAOYSA-N

SMILES

CC(=N)N.Br

Canonical SMILES

CC(=N)N.Br

Acetamidine hydrobromide is an organic compound with the chemical formula C2_2H7_7N2_2·HBr. It is a hygroscopic solid that typically appears as a white to almost white powder or crystal. This compound is notable for its use in various chemical syntheses, particularly those involving nitrogen-containing compounds. Acetamidine hydrobromide serves as a precursor to several biologically active molecules and is often utilized in laboratory and industrial applications.

Thrombin Receptor Inhibition:

  • Acetamidine Hydrobromide has been shown to inhibit the activity of thrombin receptors []. Thrombin is a signaling molecule involved in blood clotting and inflammation. By blocking thrombin receptors, Acetamidine Hydrobromide might have potential applications in treating conditions like thrombosis and inflammatory diseases.

Autoimmune Diseases:

  • Research suggests that Acetamidine Hydrobromide might be beneficial in managing some autoimmune diseases, such as Alzheimer's disease []. The exact mechanism by which it might work in these conditions is still under investigation.

Anti-inflammatory Effects:

  • Studies have explored the anti-inflammatory properties of Acetamidine Hydrobromide []. It is believed to achieve this by inhibiting the production of reactive oxygen species, which are molecules that contribute to inflammation.

  • Hydrolysis: Under acidic or basic conditions, acetamidine hydrobromide can be hydrolyzed to yield acetic acid and ammonia:
    C2H7N2Br+2H2OC2H4O2+NH3+HBr\text{C}_2\text{H}_7\text{N}_2\text{Br}+2\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_4\text{O}_2+\text{NH}_3+\text{HBr}
  • Decomposition: When heated in the absence of water, it can decompose to form acetonitrile and ammonium bromide:
    C2H7N2BrC2H3N+NH4Br\text{C}_2\text{H}_7\text{N}_2\text{Br}\rightarrow \text{C}_2\text{H}_3\text{N}+\text{NH}_4\text{Br}
  • Reactions with Bases: Acetamidine hydrobromide reacts with strong bases to yield free base acetamidine:
    C2H7N2Br+KOHC2H6N2+KBr+H2O\text{C}_2\text{H}_7\text{N}_2\text{Br}+\text{KOH}\rightarrow \text{C}_2\text{H}_6\text{N}_2+\text{KBr}+\text{H}_2\text{O}

These reactions illustrate the compound's versatility in synthetic chemistry.

Acetamidine hydrobromide is primarily recognized for its role as a precursor in the synthesis of biologically active compounds, including pharmaceuticals. Its derivatives are involved in the creation of various nitrogen-containing heterocycles, which are essential in medicinal chemistry. Research indicates that some derivatives exhibit antimicrobial and antifungal properties, making them valuable in drug development.

The synthesis of acetamidine hydrobromide commonly involves the Pinner reaction, which requires meticulous control of reaction conditions to prevent hydrolysis. The general procedure includes:

  • Preparation of Reaction Mixture: Anhydrous acetonitrile is mixed with absolute ethanol at low temperatures (around 0 °C).
  • Introduction of Hydrogen Bromide: Anhydrous hydrogen bromide gas is bubbled through the mixture for several hours.
  • Ammonia Treatment: The resulting imine hydrochloride is treated with excess ammonia in dry ethanol to yield acetamidine hydrobromide.
  • Purification: The product is filtered and recrystallized from ethanol.

This two-step process ensures high purity and yield of the desired compound.

Acetamidine hydrobromide finds extensive applications in various fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing drugs, particularly those targeting infectious diseases.
  • Agricultural Chemistry: Its derivatives are used in developing agrochemicals.
  • Material Science: It contributes to the synthesis of polymers and other materials requiring nitrogen functionalities.

Research on acetamidine hydrobromide's interactions primarily focuses on its reactivity with other chemical agents, particularly in forming more complex nitrogenous compounds. Studies have shown that it can interact with β-dicarbonyls and imidates to produce substituted pyrimidines and triazines, which are crucial in medicinal chemistry.

Acetamidine hydrobromide shares structural similarities with several other amidine compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Acetamidine HydrochlorideC2_2H7_7N2_2·HClHydrochloride form; used similarly but may have different solubility properties.
GuanidineC11H11N55Contains multiple amino groups; used extensively in biochemistry.
FormamidineCH11N33Simpler structure; primarily used in organic synthesis.

Uniqueness of Acetamidine Hydrobromide

Acetamidine hydrobromide's unique features include its specific reactivity patterns and solubility characteristics, which make it particularly useful for synthesizing specific nitrogen-containing compounds that may not be easily accessible via other amidines.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

137.97926 g/mol

Monoisotopic Mass

137.97926 g/mol

Heavy Atom Count

5

Dates

Last modified: 11-23-2023

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